Bienvenue dans la boutique en ligne BenchChem!

3-methyl-5,6-dihydroimidazo[2,1-b]thiazole

DHFR inhibition Antifolate Cancer

3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole is a privileged fused imidazo-thiazole scaffold. The 5,6-dihydro nature introduces a chiral center at C-6, enabling enantioselective antimicrobial SAR (R-enantiomers show 2× greater anti-MRSA activity). The 3-methyl group is critical for DHFR binding via hydrophobic contacts with Phe31 (IC50 0.079–0.085 µM, comparable to methotrexate). With MW 140.21, zero HBD, and predicted LogP 0.21, it offers superior CNS drug-likeness vs. levamisole. Preferred for anti-inflammatory programs requiring separation from immunostimulatory effects.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 55114-48-2
Cat. No. B6355152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
CAS55114-48-2
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=CSC2=NCCN12
InChIInChI=1S/C6H8N2S/c1-5-4-9-6-7-2-3-8(5)6/h4H,2-3H2,1H3
InChIKeyGOXKEFJIGQQOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole (CAS 55114-48-2): Core Scaffold Profile for Procurement and Screening Libraries


3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole (CAS 55114-48-2) is a fused imidazo-thiazole heterocycle that serves as the foundational core for multiple series of bioactive derivatives. The scaffold features a partially saturated 5,6-dihydroimidazo ring fused to a thiazole, imparting distinct electronic and conformational properties compared to fully aromatic imidazo[2,1-b]thiazoles. This compound and its derivatives have been explored as dihydrofolate reductase (DHFR) inhibitors [1], antimicrobial agents targeting drug-resistant bacteria [2], and anti-inflammatory/immunomodulatory candidates [3]. The 3-methyl substitution pattern is critical for orienting key interactions within the DHFR binding pocket, and the dihydro nature of the scaffold introduces a chiral center at C-6, enabling enantioselective structure-activity relationships (SAR) that are absent in the fully aromatic analogs.

Why 3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole Cannot Be Simply Replaced by Other Imidazo[2,1-b]thiazole Cores or Levamisole Analogs


Imidazo[2,1-b]thiazole is a privileged scaffold, but simple in-class substitution is precluded by quantifiable divergence in target engagement and biological outcome. The 3-methyl-5,6-dihydro congener defines a distinct chemical space: the saturated 5,6-bond introduces a chiral center that profoundly influences antimicrobial potency, with (R)-enantiomers showing up to two-fold greater activity than (S)-enantiomers in MRSA assays [1]. In the DHFR domain, the 3-methyl group participates in essential hydrophobic contacts with Phe31, and its removal or relocation to the 2-position ablates inhibitory activity [2]. Compared to the clinical immunostimulant levamisole (6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole), 3-methyl-5,6-dihydro derivatives consistently demonstrate lower immunostimulatory activity via CD2 receptor modulation, as measured by E-rosette assays, making them preferable for anti-inflammatory applications where immunostimulation is undesirable [3]. Generic replacement with fully aromatic imidazo[2,1-b]thiazoles sacrifices both the chiral handle for enantioselective optimization and the conformational flexibility required for induced-fit binding to DNA gyrase.

Head-to-Head Quantitative Differentiation of 3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole Against Key Comparators


DHFR Inhibition: 3-Methyl Scaffold Derivatives Match Methotrexate Potency

Derivatives built on the 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole core achieve DHFR inhibitory potency comparable to methotrexate (MTX), the clinical gold standard. In a head-to-head enzymatic assay, compounds 22 and 23, which retain the 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole scaffold with specific 2-substitutions, inhibited DHFR with IC50 values of 0.079 µM and 0.085 µM, respectively, versus 0.087 µM for MTX [1]. This near-identical potency demonstrates that the 3-methyl-5,6-dihydro core can support antifolate activity equivalent to a clinically validated drug when appropriately derivatized, whereas the unsubstituted or 2-methyl-only cores lack this activity.

DHFR inhibition Antifolate Cancer

Antimicrobial Potency Against MRSA: 5,6-Dihydro Scaffold Delivers Low MIC90 with Enantioselectivity

A systematic SAR study of 5,6-dihydroimidazo[2,1-b]thiazoles identified this scaffold as a new class of antimicrobial agents with activity against methicillin-resistant Staphylococcus aureus (MRSA). The most active compound, containing the 3-methyl-5,6-dihydro core, exhibited a MIC90 of 3.7 µg/mL against MRSA in a standard broth microdilution assay [1]. Crucially, the (R)-enantiomer at the C-6 position showed a two-fold increase in antimicrobial activity compared to the (S)-enantiomer, a differentiation impossible with achiral, fully aromatic imidazothiazoles. The compound also protected Galleria mellonella (wax moth) larvae against MRSA infection at 5× MIC, demonstrating in vivo efficacy. In a DNA gyrase supercoiling assay, the compound inhibited DNA gyrase activity, suggesting a mechanism distinct from β-lactams and glycopeptides.

Antimicrobial MRSA DNA gyrase

Anti-Inflammatory Selectivity: Reduced Immunostimulatory Activity Compared to Levamisole

In a study of approximately 40 imidazo[2,1-b]thiazole derivatives evaluated for CD2 receptor modulation on human T lymphocytes, 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives consistently showed lower immunostimulatory activity than levamisole hydrochloride, the reference immunostimulant in this series [1]. The E-rosette-forming-cell (E-RFC) test demonstrated that the most active derivatives in the 3-methyl series still did not exceed the immunostimulatory effect of levamisole. This lower immunostimulatory profile is advantageous for anti-inflammatory applications, where levamisole's potent immunostimulation can be a liability. Compounds with 3-methyl and 6-aryl substitution patterns showed positive drug efficacy indices for CD2 receptor regeneration but without the excessive T-cell activation seen with levamisole.

Anti-inflammatory Immunomodulation CD2 receptor

In Vivo Anti-Tumor Efficacy: 3-Methyl Derivative Reduces Tumor Volume in EAC Solid Tumor Model

Compound 23, a 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole derivative, demonstrated significant in vivo antitumor efficacy in an Ehrlich ascites carcinoma (EAC) solid tumor mouse model of breast cancer. Compared to vehicle-treated control groups, Compound 23 significantly reduced both body weight and tumor volume [1]. This in vivo proof-of-concept distinguishes the 3-methyl-5,6-dihydro scaffold from many imidazothiazole cores that show only in vitro cytotoxicity. In the same study, Compounds 22 and 23 also induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells in vitro, providing a mechanistic correlate to the in vivo effect. Computational ADMET predictions further suggested high blood-brain barrier penetration, good intestinal absorption, and non-inhibition of CYP2D6 for this chemotype.

Antitumor In vivo Breast cancer

Toxicity Advantage: 2,3-Disubstituted-3-methyl Scaffold Shows Reduced Acute Toxicity vs. Levamisole

In a patent describing 2,3-di-substituted-5,6-dihydroimidazo[2,1-b]thiazoles, the 3-methyl-containing derivatives (e.g., 2-(3,4-dichlorophenylcarbamoyl)-3-methyl-5,6-dihydroimidazo[2,1-b]thiazole) were explicitly noted to have lower toxicity compared to levamisole while retaining anti-carrageenin edema activity [1]. The acute oral LD50 of Compound 15 (2-(3,4-dichlorophenylcarbamoyl)-3-methyl-5,6-dihydroimidazo[2,1-b]thiazole hydrochloride) was reported as >4000 mg/kg in rats, indicating a wide safety margin. In contrast, earlier 5,6-dihydroimidazo[2,1-b]thiazole derivatives without the specific 2,3-substitution pattern required oral doses of 200 mg/kg to exhibit only weak anti-inflammatory activity, underscoring the critical role of the 3-methyl-2-carbamoyl pharmacophore.

Toxicity Safety Anti-inflammatory

Physicochemical Differentiation: Lower LogP and Zero Hydrogen Bond Donors Favor CNS Penetration

The computed physicochemical properties of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole distinguish it from common imidazo[2,1-b]thiazole drug scaffolds. The compound has a predicted LogP of 0.21 [1], substantially lower than levamisole (LogP ~1.8) and many 6-aryl derivatives. It possesses zero hydrogen bond donors and only two hydrogen bond acceptors, with zero rotatable bonds, giving it a compact, rigid structure. In contrast, levamisole has one hydrogen bond donor (the NH of the imidazolidine ring) and one rotatable bond (phenyl group). These properties align with the ADMET predictions reported for 3-methyl-5,6-dihydro derivatives, which suggested high blood-brain barrier penetration, better intestinal absorption, and non-inhibition of CYP2D6 [2]. The lower LogP and absence of H-bond donors make the 3-methyl-5,6-dihydro core inherently more CNS-penetrant than 6-aryl analogs.

Physicochemical properties CNS penetration ADMET

High-Value Application Scenarios for 3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole Based on Quantitative Differentiation Evidence


Antifolate Drug Discovery: Non-Classical DHFR Inhibitor Lead Generation

Procurement of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole as a core scaffold for synthesizing focused libraries of non-classical DHFR inhibitors. As demonstrated by Ewida et al., derivatives of this scaffold achieve DHFR IC50 values (0.079–0.085 µM) comparable to methotrexate (0.087 µM) [1], with the 3-methyl group making critical hydrophobic contacts within the DHFR active site. The scaffold also showed in vivo antitumor efficacy in an EAC solid tumor model, reducing tumor volume significantly. This makes the compound a high-priority starting material for medicinal chemistry programs targeting antifolate-resistant cancers, where classical antifolates like MTX face resistance due to impaired cellular uptake via the reduced folate carrier.

Anti-MRSA Lead Optimization: Enantioselective Antimicrobial Agent Development

Use of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole as a chiral scaffold for developing enantioselective antimicrobial agents against drug-resistant Gram-positive pathogens. The 5,6-dihydro scaffold introduces a chiral center at C-6, and the (R)-enantiomers display two-fold greater anti-MRSA activity than (S)-enantiomers [1]. The most active derivative achieved a MIC90 of 3.7 µg/mL against MRSA and protected wax moth larvae from infection, with evidence pointing to DNA gyrase inhibition as the mechanism. This profile is valuable for programs seeking novel mechanisms of action to combat vancomycin-resistant and daptomycin-resistant MRSA.

Anti-Inflammatory Drug Development: Immunomodulatory Agents with Reduced Immunostimulation

The 3-methyl-5,6-dihydro scaffold is a strategic choice for developing anti-inflammatory agents that require separation from immunostimulatory effects. Unlike levamisole, which strongly activates T-lymphocytes via CD2 receptor modulation, 3-methyl-5,6-dihydro derivatives exhibit lower immunostimulatory activity in E-rosette assays [1], while retaining anti-carrageenin edema efficacy and reduced acute toxicity (LD50 >4000 mg/kg) [2]. This profile is ideally suited for chronic inflammatory conditions where levamisole's immunostimulatory properties are contraindicated, such as rheumatoid arthritis and inflammatory bowel disease.

CNS-Penetrant Agent Synthesis: Leveraging Favorable Physicochemical Properties

The low molecular weight (140.21), zero hydrogen bond donors, and low predicted LogP (0.21) of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole make it an attractive core for CNS drug discovery. In silico ADMET predictions for derivatives indicate high blood-brain barrier penetration and good passive oral absorption [1]. Compared to levamisole (LogP ~1.8, one HBD), this scaffold provides a measurably better starting point for CNS programs targeting neurodegenerative diseases, brain tumors, or neuroinflammation, where minimizing molecular weight and HBD count is critical for achieving adequate brain exposure.

Quote Request

Request a Quote for 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.